molecular formula C12H22N2O3 B3980624 N'-cycloheptyl-N-(2-methoxyethyl)oxamide

N'-cycloheptyl-N-(2-methoxyethyl)oxamide

Cat. No.: B3980624
M. Wt: 242.31 g/mol
InChI Key: JKDPGOWFUWPMMH-UHFFFAOYSA-N
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Description

N’-cycloheptyl-N-(2-methoxyethyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are a type of amide derived from oxalic acid. This compound is characterized by the presence of a cycloheptyl group and a 2-methoxyethyl group attached to the nitrogen atoms of the oxamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cycloheptyl-N-(2-methoxyethyl)oxamide typically involves the reaction of cycloheptylamine with 2-methoxyethylamine in the presence of oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxamide. The general reaction scheme is as follows:

    Cycloheptylamine: reacts with to form an intermediate.

  • The intermediate then reacts with 2-methoxyethylamine to produce N’-cycloheptyl-N-(2-methoxyethyl)oxamide.

Industrial Production Methods

In an industrial setting, the production of N’-cycloheptyl-N-(2-methoxyethyl)oxamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N’-cycloheptyl-N-(2-methoxyethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.

    Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one of the groups attached to the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with higher oxidation states, while reduction may produce amines.

Scientific Research Applications

N’-cycloheptyl-N-(2-methoxyethyl)oxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-cycloheptyl-N-(2-methoxyethyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-N-methylcyclohexylamine
  • N,N-dicyclohexylmethylamine
  • N-ethyl-2-methoxyethylamine

Uniqueness

N’-cycloheptyl-N-(2-methoxyethyl)oxamide is unique due to its specific combination of a cycloheptyl group and a 2-methoxyethyl group attached to the oxamide structure. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

IUPAC Name

N'-cycloheptyl-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-17-9-8-13-11(15)12(16)14-10-6-4-2-3-5-7-10/h10H,2-9H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDPGOWFUWPMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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